molecular formula C7H7F5OS B1396887 4-(Pentafluorosulfur)benzyl alcohol CAS No. 773872-73-4

4-(Pentafluorosulfur)benzyl alcohol

Cat. No. B1396887
CAS RN: 773872-73-4
M. Wt: 234.19 g/mol
InChI Key: QKEQGUCFBIRBAU-UHFFFAOYSA-N
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Description

4-(Pentafluorosulfur)benzyl alcohol is a chemical compound used for medicinal purposes . It is destructive to tissue of the mucuous membranes and upper respiratory tract .


Synthesis Analysis

The synthesis of benzyl alcohol involves process optimization, photo-illuminated liquid phase hydrogenation, and the use of improved green catalysts from natural zeolite . A specific synthesis method for 4-(Pentafluorosulfur)benzyl alcohol involves the reaction with sodium tetrahydroborate in ethanol at 20°C for 0.5 hours in an inert atmosphere .


Molecular Structure Analysis

The molecular structure of alcohols, including 4-(Pentafluorosulfur)benzyl alcohol, plays a crucial role in their spin transport properties . The structure of a molecule can affect its spin-dependent electron transport properties when the molecule is coupled with magnetic electrodes .


Chemical Reactions Analysis

Alcohols undergo a wide range of spontaneous chemical reactions due to the cleavage of the C-O bond and O-H bond . They can undergo oxidation in the presence of an oxidizing agent to produce aldehydes and ketones, which upon further oxidation give carboxylic acids .


Physical And Chemical Properties Analysis

The physical and chemical properties of alcohols are mainly due to the presence of the hydroxyl group . They generally have higher boiling points compared to other hydrocarbons of equal molecular masses . The solubility of alcohol in water is governed by the hydroxyl group present . The acidity of alcohols decreases when an electron-donating group is attached to the hydroxyl group .

Scientific Research Applications

Photocatalytic Oxidation

  • The photocatalytic oxidation of benzyl alcohol derivatives, including 4-(pentafluorosulfur)benzyl alcohol, is explored using a TiO2 photocatalyst under O2 atmosphere. This reaction is significant under both UV-light and visible light, showcasing the potential for environmentally friendly oxidation processes (Higashimoto et al., 2009).

Catalysis in Organic Synthesis

  • Benzyl alcohols, including 4-(pentafluorosulfur)benzyl alcohol, can be used in secondary benzylation processes catalyzed by metal triflates. This method shows the utility of these compounds in the synthesis of complex organic molecules (Noji et al., 2003).

Environmental Benign Synthesis

  • Benzyl alcohols are involved in the environmentally benign synthesis of sulfonamides, a process catalyzed by nanostructured catalysts. This innovative approach underscores the significance of benzyl alcohols in green chemistry (Shi et al., 2009).

Renewable Production

  • The potential for renewable production of benzyl alcohol using Escherichia coli has been explored. This research indicates the possibility of sustainable and biological production methods for such compounds (Pugh et al., 2015).

Photocatalytic Conversion

  • Studies on the selective photocatalytic conversion of benzyl alcohol to benzaldehyde offer insights into environmentally friendly and efficient chemical processes. These processes utilize metal-free catalysts and function under ambient conditions (Lima et al., 2017).

Polymer Chemistry

  • The synthesis and characterization of hyperbranched polyfluorinated polymers, derived from benzyl ethers like 4-(pentafluorosulfur)benzyl alcohol, represent a significant area of research in polymer chemistry. These polymers have potential applications in various fields due to their unique properties (Mueller et al., 1998).

Mechanism of Action

The mechanism of action of alcohols involves the formation of a carbocation in an SN1 reaction with the protonated alcohol acting as the substrate . This mechanism is applicable to secondary, tertiary, allylic, and benzylic alcohols .

Safety and Hazards

4-(Pentafluorosulfur)benzyl alcohol can cause serious eye damage and may cause respiratory irritation . It is recommended to use personal protective equipment as required and ensure adequate ventilation when handling this chemical .

properties

IUPAC Name

[4-(pentafluoro-λ6-sulfanyl)phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F5OS/c8-14(9,10,11,12)7-3-1-6(5-13)2-4-7/h1-4,13H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKEQGUCFBIRBAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)S(F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pentafluorosulfur)benzyl alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Pentafluorosulfur)benzyl alcohol
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4-(Pentafluorosulfur)benzyl alcohol
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Reactant of Route 6
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